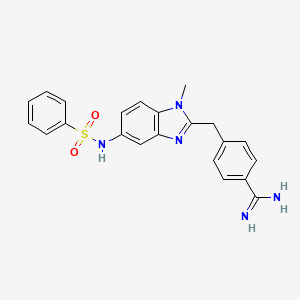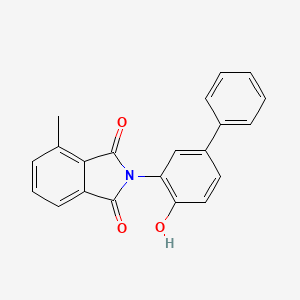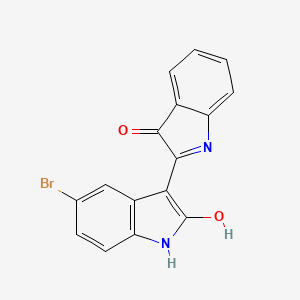
(2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid is a small organic molecule belonging to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid structure, with additional functional groups including hydroxyl and nitro groups. It is known for its experimental use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes the use of industrial-grade reagents, continuous flow reactors, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carboxypeptidase A1 by binding to the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . The nitro group plays a crucial role in forming non-covalent interactions with the enzyme, enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: Shares the core structure but lacks the additional functional groups.
4-Hydroxy-2-quinolones: Similar in having hydroxyl groups but differ in the core structure and biological activity.
Uniqueness
(2R)-4,4-dihydroxy-5-nitro-2-(phenylmethyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H15NO6 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2R)-2-benzyl-4,4-dihydroxy-5-nitropentanoic acid |
InChI |
InChI=1S/C12H15NO6/c14-11(15)10(6-9-4-2-1-3-5-9)7-12(16,17)8-13(18)19/h1-5,10,16-17H,6-8H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
CGGNZMVODZPHHK-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(C[N+](=O)[O-])(O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C[N+](=O)[O-])(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)


![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)

![2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)
methanone](/img/structure/B10757546.png)


![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
